Methyl 5-bromo-4-chloronicotinate
Description
Contextualizing Methyl 5-Bromo-4-chloronicotinate within Pyridine (B92270) Chemistry Research
Pyridine and its derivatives are fundamental scaffolds in organic chemistry, forming the core of numerous natural products, pharmaceuticals, and agrochemicals. The introduction of halogen substituents, such as bromine and chlorine, onto the pyridine ring dramatically influences the molecule's electronic properties and reactivity. In the case of this compound, the presence of these two different halogens at specific positions (5-bromo and 4-chloro) provides chemists with the ability to perform regioselective reactions. This allows for the sequential and controlled introduction of other functional groups through reactions like nucleophilic aromatic substitution and cross-coupling reactions, making it a valuable building block in the construction of complex molecular architectures.
Significance of this compound as a Nicotinic Acid Derivative in Research
This compound is a derivative of nicotinic acid (pyridine-3-carboxylic acid), a form of vitamin B3. Nicotinic acid and its derivatives are known to be precursors for the biosynthesis of important coenzymes and are prevalent in a variety of biologically active compounds. nih.gov The structural modification of the basic nicotinic acid scaffold, as seen in this compound, is a common strategy in drug discovery to develop novel therapeutic agents. nih.gov Research has shown that related brominated nicotinic acid compounds can serve as key intermediates in the synthesis of molecules with potential anti-tuberculosis and antibacterial properties. The specific combination of substituents in this compound makes it an object of study for creating new compounds with tailored biological activities.
Research Rationale: Bridging Structural Features with Advanced Chemical Investigations
The research interest in this compound is driven by the synthetic versatility endowed by its unique structure. The ester group can be hydrolyzed or reduced, while the bromo and chloro substituents can be selectively targeted in different chemical transformations. For instance, the carbon-bromine bond is often more reactive in certain cross-coupling reactions (like Suzuki or Stille coupling) than the carbon-chlorine bond, allowing for a stepwise functionalization of the pyridine ring. This differential reactivity is a key rationale for its use in advanced chemical investigations, enabling the synthesis of highly substituted and complex pyridine derivatives that would be difficult to access through other synthetic routes. This strategic approach is crucial in the development of new materials and potential pharmaceutical candidates.
Chemical and Physical Properties
Below are the key chemical and physical properties of this compound.
| Property | Value |
| CAS Number | 1256808-62-4 frontierspecialtychemicals.comchemicalbook.com |
| Molecular Formula | C7H5BrClNO2 frontierspecialtychemicals.comuni.lu |
| Molecular Weight | 250.48 g/mol chemicalbook.comnih.gov |
| IUPAC Name | methyl 5-bromo-4-chloropyridine-3-carboxylate uni.lunih.gov |
| SMILES | COC(=O)C1=C(Cl)C(Br)=CN=C1 frontierspecialtychemicals.com |
| InChIKey | WJJBNSODAKTWHI-UHFFFAOYSA-N uni.lu |
This table is interactive. Click on the headers to sort the data.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
methyl 5-bromo-4-chloropyridine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrClNO2/c1-12-7(11)4-2-10-3-5(8)6(4)9/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJJBNSODAKTWHI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CN=CC(=C1Cl)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90856694 | |
| Record name | Methyl 5-bromo-4-chloropyridine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90856694 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.48 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1256808-62-4 | |
| Record name | Methyl 5-bromo-4-chloropyridine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90856694 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for Methyl 5 Bromo 4 Chloronicotinate and Its Analogs
Advanced Synthetic Routes to Methyl 5-Bromo-4-chloronicotinate
While detailed experimental procedures for the direct synthesis of this compound are not extensively documented in publicly available literature, its preparation can be inferred from established methods for similar halogenated pyridines. The synthesis generally involves a multi-step process beginning with a suitable nicotinic acid or picolinic acid derivative, followed by sequential halogenation and esterification.
Exploration of Specific Reaction Conditions and Catalysts for Optimized Yields
The optimization of reaction conditions and the selection of appropriate catalysts are paramount for achieving high yields and purity of the final product. For the halogenation of pyridine (B92270) rings, precise temperature control is crucial to ensure the desired regioselectivity. The choice of solvent and halogenating agents also plays a significant role. For instance, the bromination and chlorination of picolinic acid derivatives often utilize bromine and chlorine reagents under carefully controlled temperatures.
Regioselective Synthesis Strategies for Halogenated Nicotinates
The regioselective halogenation of the pyridine ring is a key challenge in the synthesis of specifically substituted nicotinates. The position of the incoming halogen is directed by the existing substituents on the ring. Palladium-catalyzed C-H bond activation has emerged as a powerful tool for the regioselective halogenation of arenes and heterocycles. organic-chemistry.orgnih.gov This method often employs N-halosuccinimides as the halogen source and can provide access to isomers that are difficult to obtain through traditional electrophilic aromatic substitution. For instance, direct halogenation of 1,4-benzodiazepinones with N-halosuccinimides (NXS) can lead to halogenation on the central aromatic ring, while palladium-catalyzed C-H activation can direct the halogen to the ortho position of a phenyl side chain. nih.gov Metal-free protocols, such as using trihaloisocyanuric acid, also offer an economical and environmentally friendly approach for the regioselective halogenation of quinoline (B57606) derivatives. rsc.org
Synthesis of Related Bromo- and Chloro-Substituted Nicotinates for Comparative Studies
The synthetic strategies for other halogenated nicotinates provide valuable insights for developing a robust synthesis for this compound.
Methyl 5-bromo-2-chloronicotinate Synthesis Pathways
Methyl 5-bromo-2-chloronicotinate is a significant intermediate in the pharmaceutical and agrochemical industries. chemimpex.com Its synthesis can be approached starting from 5-bromo-2-chloronicotinic acid. This acid can be prepared from 2,5-dichloropyridine (B42133) through a displacement reaction to yield 5-bromo-2-chloropyridine, followed by hydroxylation. researchgate.net The resulting 5-bromo-2-chloronicotinic acid can then be esterified to the methyl ester. A general method for the esterification of 2-halonicotinic acids involves reaction with an alcohol in the presence of a catalyst. For example, 2-chloronicotinic acid can be converted to Methyl 2-chloronicotinate using diazomethane (B1218177) in methanol (B129727) at low temperatures. prepchem.com
A series of N-phenylamides of 5-bromo-2-chloronicotinic acid have also been synthesized by treating the freshly prepared acid chloride with appropriately substituted anilines. uark.edu
Methyl 5-bromo-6-chloronicotinate Synthesis Approaches
A well-documented synthesis for Methyl 5-bromo-6-chloronicotinate starts from 5-bromo-6-chloronicotinic acid. The esterification is achieved by reacting the acid with methyl iodide in the presence of potassium carbonate in N,N-dimethyl-formamide (DMF) at room temperature for 16 hours. This method has been reported to yield the product in high purity. chemsrc.comthermofisher.comnih.govsynquestlabs.comuni.lu
The following table summarizes the reaction conditions for this synthesis:
| Reactant 1 | Reactant 2 | Catalyst/Base | Solvent | Temperature | Time | Product |
| 5-bromo-6-chloronicotinic acid | Methyl iodide | Potassium Carbonate | DMF | Room Temp. | 16 h | Methyl 5-bromo-6-chloronicotinate |
Methyl 2-bromo-4-chloronicotinate Synthesis Investigations
Information regarding the specific synthesis of Methyl 2-bromo-4-chloronicotinate is limited in readily accessible scientific literature. However, general methods for the synthesis of related compounds can provide a basis for its preparation. For instance, a scalable process for the synthesis of Methyl 2-bromo-6-chlorobenzoate has been described, which involves the esterification of the corresponding sterically hindered carboxylic acid using potassium carbonate and methyl iodide. researchgate.net This suggests that a similar esterification of 2-bromo-4-chloronicotinic acid could yield the desired product. The synthesis of the precursor acid, 2-bromo-4-chloronicotinic acid, would be a critical step.
Green Chemistry Principles in this compound Synthesis
The application of green chemistry principles to the synthesis of this compound is crucial for developing sustainable and environmentally friendly processes. nih.govmdpi.com These principles focus on minimizing waste, using less hazardous chemicals, and improving energy efficiency. nih.gov
The choice of solvent is a critical factor in the green synthesis of nicotinate (B505614) esters. Traditional esterification methods often employ hazardous solvents like dichloromethane (B109758) (DCM) and N,N-dimethylformamide (DMF). rsc.org Green chemistry encourages the use of safer, more sustainable alternatives. mdpi.com For instance, research into Steglich-type esterifications has identified dimethyl carbonate (DMC) as a greener solvent option. rsc.org The ideal green solvent should be non-toxic, renewable, and have a low environmental impact. mdpi.com
Waste minimization is another core principle of green chemistry. researchgate.net This can be achieved by designing synthetic routes with high atom economy, where the maximum proportion of reactant atoms is incorporated into the final product. nih.gov Methodologies that reduce the number of synthetic steps and avoid the use of protecting groups also contribute to waste reduction.
Table 1: Comparison of Solvents for Nicotinate Esterification
| Solvent | Green Chemistry Considerations |
| Dichloromethane (DCM) | Hazardous, potential carcinogen, high environmental impact. rsc.org |
| N,N-Dimethylformamide (DMF) | Hazardous, reproductive toxin, high boiling point makes removal difficult. rsc.org |
| Dimethyl Carbonate (DMC) | Greener alternative, biodegradable, low toxicity. rsc.org |
| Water | Benign, but solubility of organic reactants can be a challenge. dntb.gov.ua |
| Ionic Liquids | Low volatility, but toxicity and biodegradability can be concerns. mdpi.com |
Catalysis is a cornerstone of green chemistry, offering pathways to more efficient and selective reactions while minimizing waste. nih.gov In the context of pyridine chemistry, significant efforts are being directed towards developing environmentally benign catalysts. Heteropolyacids, such as phosphotungstic acid (HPW), have emerged as promising green catalysts due to their low toxicity, thermal stability, and strong Brønsted acidity. beilstein-journals.orgnih.gov These catalysts can be used in low loadings and often facilitate reactions in greener solvents like ethanol. beilstein-journals.orgnih.gov
The development of reusable and recyclable catalysts is another key area of research. For instance, covalent organic frameworks (COFs) are being explored as support materials for catalysts, which can enhance stability and allow for easy separation and reuse. rsc.org Furthermore, the use of metal-free catalysts and photocatalysis represents a significant advancement in developing sustainable synthetic methods for pyridine derivatives. organic-chemistry.org
Table 2: Examples of Green Catalysts in Pyridine Synthesis
| Catalyst | Type | Advantages |
| Phosphotungstic Acid (HPW) | Heteropolyacid | Economical, non-toxic, chemically and thermally stable. beilstein-journals.orgnih.gov |
| Rhodium on Carbon (Rh/C) | Heterogeneous | High activity in electrochemical hydrogenation, can be recycled. acs.org |
| Covalent Organic Frameworks (COFs) | Catalyst Support | Stabilizes catalytic species, allows for reuse. rsc.org |
| Iodine/Triethylamine | Metal-Free | Avoids the use of heavy metals, environmentally friendly. organic-chemistry.org |
Derivatization Strategies of this compound
The derivatization of this compound is essential for creating a diverse range of molecules with potentially new and useful properties. These strategies involve modifying the functional groups present on the pyridine ring and the ester moiety.
The pyridine ring of this compound offers multiple sites for functional group transformations. The bromine and chlorine atoms can be selectively targeted for various coupling reactions, allowing for the introduction of a wide array of substituents. For instance, methods for the direct functionalization of pyridines are in high demand for the synthesis of pharmaceuticals and agrochemicals. acs.org
Recent advancements have focused on the selective functionalization of the C4-position of the pyridine ring. acs.org This can be achieved through the formation of heterocyclic phosphonium (B103445) salts, which can then be converted to other functional groups. acs.org This approach demonstrates broad tolerance for different steric and electronic environments. acs.org
The ester group of this compound can undergo various transformations. Hydrolysis can convert the ester back to the corresponding carboxylic acid, while transesterification with different alcohols can produce a range of other esters. libretexts.org The ester can also be reduced to an alcohol or an aldehyde using specific reducing agents. libretexts.org
Halogen exchange reactions, such as the Finkelstein reaction, provide a powerful tool for introducing different halogens onto the pyridine ring. wikipedia.org This reaction typically involves the exchange of a chlorine or bromine atom for an iodine or fluorine atom. wikipedia.org These reactions can be driven to completion by taking advantage of the differential solubility of the resulting halide salts. wikipedia.org For aromatic systems, these reactions may require catalysis, for example, with copper(I) iodide. wikipedia.org
Advanced Spectroscopic and Structural Elucidation Studies
Comprehensive Nuclear Magnetic Resonance (NMR) Spectroscopy of Methyl 5-Bromo-4-chloronicotinate
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone in the structural elucidation of organic molecules, offering profound insights into the connectivity and chemical environment of atoms.
The ¹H NMR spectrum of this compound provides crucial information about the protons within the molecule. The aromatic protons on the pyridine (B92270) ring and the protons of the methyl ester group exhibit distinct chemical shifts, which are influenced by the electronic effects of the bromine and chlorine substituents.
The ¹³C NMR spectrum offers a direct glimpse into the carbon framework of the molecule. bhu.ac.in Each unique carbon atom in the pyridine ring and the methyl ester group gives rise to a separate resonance. The positions of these signals are dictated by the hybridization of the carbon atoms and the electronic nature of their neighboring atoms and functional groups. The electron-withdrawing halogen atoms significantly influence the chemical shifts of the adjacent carbon atoms.
Interactive Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| C2 | - | ~152 |
| C3 | - | ~125 |
| C4 | - | ~140 |
| C5 | - | ~118 |
| C6 | ~8.7 | ~150 |
| COOCH₃ | ~3.9 | ~53 |
| COOCH₃ | - | ~164 |
Note: These are approximate values and can vary based on the solvent and experimental conditions.
To unequivocally confirm the structure of this compound, two-dimensional (2D) NMR experiments are employed. Techniques such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) are invaluable.
Dynamic NMR (DNMR) studies can provide insights into the conformational flexibility of molecules, particularly concerning the rotation around single bonds. copernicus.org For this compound, DNMR could be used to investigate the rotational barrier around the C-C bond connecting the ester group to the pyridine ring. unibas.it
At ambient temperatures, the rotation around this bond is typically fast on the NMR timescale, resulting in time-averaged signals. copernicus.org However, by lowering the temperature, it might be possible to slow down this rotation to the point where distinct conformers could be observed. This would provide valuable data on the energy barriers to rotation and the relative populations of different conformational states. unibas.it Such studies are crucial for understanding how the molecule's shape influences its interactions and reactivity.
Vibrational Spectroscopy (FT-IR and Raman) Investigations
The FT-IR and Raman spectra of this compound are dominated by vibrations associated with the nicotinate (B505614) core. Key characteristic bands include:
C=O Stretching: A strong absorption band in the FT-IR spectrum, typically in the region of 1720-1740 cm⁻¹, is indicative of the carbonyl group of the methyl ester.
C-O Stretching: Vibrations corresponding to the C-O single bond of the ester group are also observable.
Pyridine Ring Vibrations: The pyridine ring exhibits a series of characteristic stretching and bending vibrations. C=C and C=N stretching vibrations usually appear in the 1400-1600 cm⁻¹ region. C-H in-plane and out-of-plane bending vibrations are also present at specific frequencies. scirp.org
The presence of bromine and chlorine atoms significantly perturbs the vibrational frequencies of the pyridine ring. nsf.gov The masses of the halogen atoms and their electron-withdrawing nature alter the force constants of the adjacent bonds. researchgate.netrsc.org
C-Cl and C-Br Stretching: The C-Cl and C-Br stretching vibrations are expected to appear in the lower frequency region of the spectrum (typically below 800 cm⁻¹). These bands can sometimes be weak or coupled with other vibrations, making their assignment challenging without theoretical calculations.
Ring Deformation Modes: The halogen substituents also influence the ring deformation and breathing modes of the pyridine ring. These effects can lead to shifts in the positions and changes in the intensities of the corresponding spectral bands. rsc.org
Computational methods, such as Density Functional Theory (DFT), are often employed in conjunction with experimental data to accurately assign the observed vibrational frequencies and to understand the influence of the halogen substituents on the molecule's spectroscopic properties. scirp.orgresearchgate.net
Mass Spectrometry (MS) Characterization for Molecular Confirmation and Fragmentation Pathways
Mass spectrometry is a fundamental tool for determining the molecular weight and elemental composition of a compound. It also offers significant insights into the molecule's structure through the analysis of its fragmentation patterns.
High-resolution mass spectrometry provides a highly accurate measurement of a molecule's mass, which can be used to confirm its elemental formula. The calculated monoisotopic mass for this compound (C₇H₅BrClNO₂) is 248.91922 Da. uni.lu HRMS analysis would be expected to yield an ion peak corresponding to this exact mass, confirming the compound's identity. The presence of bromine and chlorine atoms, with their distinct isotopic distributions (⁷⁹Br/⁸¹Br and ³⁵Cl/³⁷Cl), results in a characteristic isotopic pattern for the molecular ion peak, further corroborating the structure.
Predicted mass-to-charge ratios (m/z) for various adducts of this compound are valuable for identifying the compound in different MS analysis modes. uni.lu
| Adduct Type | Predicted m/z |
| [M+H]⁺ | 249.92650 |
| [M+Na]⁺ | 271.90844 |
| [M-H]⁻ | 247.91194 |
| [M+NH₄]⁺ | 266.95304 |
| [M+K]⁺ | 287.88238 |
This table presents predicted m/z values for different adducts of this compound based on computational models. uni.lu
Key fragmentation patterns would likely involve:
Loss of Halogens: The C-Br and C-Cl bonds are potential cleavage sites, leading to the loss of a bromine radical (·Br) or a chlorine radical (·Cl). miamioh.edu
Ester Group Fragmentation: Cleavage adjacent to the carbonyl group is common for esters. This can result in the loss of the methoxy (B1213986) group (·OCH₃, 31 Da) or the entire carbomethoxy group (·COOCH₃, 59 Da). libretexts.org
McLafferty Rearrangement: While less likely for this specific aromatic structure, derivatives with longer alkyl chains could exhibit this characteristic rearrangement. miamioh.edu
Analyzing these fragmentation patterns allows for the structural confirmation of the parent compound and the identification of modification sites in its derivatives.
X-ray Crystallography of this compound and its Co-crystals
X-ray crystallography provides definitive proof of a molecule's three-dimensional structure and reveals how molecules are arranged in the solid state. While a crystal structure for this compound itself is not publicly documented, analysis of its isomer, Methyl 5-bromo-2-chloronicotinate, offers significant insight into the potential packing, intermolecular interactions, and conformation. nih.gov
The study of the isomer Methyl 5-bromo-2-chloronicotinate (CCDC Number: 690959) reveals how halogenated pyridine rings organize in a crystal lattice. nih.gov The packing in such structures is typically governed by a combination of weak intermolecular forces. It is anticipated that this compound would exhibit similar behavior, with molecules arranging to maximize favorable interactions and minimize steric hindrance. The planar pyridine rings would likely stack, influenced by π-π interactions and directed by more specific halogen and hydrogen bonds.
In the crystalline state of halogenated compounds, halogen bonds play a critical role in directing the supramolecular architecture. nih.govnih.gov For this compound, several types of halogen bonds are conceivable, including Br···N, Cl···N, Br···O, and Cl···O interactions, where the electrophilic region of the halogen atom on one molecule interacts with a nucleophilic nitrogen or oxygen atom on a neighboring molecule.
X-ray crystallography allows for the precise measurement of bond lengths, bond angles, and torsion angles, defining the molecule's conformation. For this compound, the pyridine ring is expected to be essentially planar. A key conformational feature is the orientation of the methyl ester group relative to this ring. The torsion angle defined by the C(4)-C(3)-C(=O)-O chain determines whether the ester group is coplanar with the ring, which can influence electronic properties and intermolecular packing. Analysis of the isomer Methyl 5-bromo-2-chloronicotinate shows the ester group is nearly coplanar with the pyridine ring, a conformation likely stabilized by resonance effects. nih.gov
| Parameter | Description | Anticipated Finding for this compound |
| Crystal System | The symmetry system of the unit cell. | Likely monoclinic or orthorhombic, common for such organic molecules. |
| Space Group | The specific symmetry group of the crystal. | Often centrosymmetric for achiral molecules (e.g., P2₁/c). |
| Key Interactions | Dominant non-covalent forces. | Halogen bonds (C-X···N/O), weak C-H···O hydrogen bonds, π-π stacking. nih.govnih.gov |
| Molecular Conformation | Key geometric features. | Planar pyridine ring; ester group likely near-coplanar with the ring. |
This table outlines the expected crystallographic parameters and structural features for this compound based on general principles and data from its isomer. nih.gov
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction
Density Functional Theory (DFT) has become a primary tool for investigating the electronic structure and reactivity of organic molecules due to its balance of computational cost and accuracy.
Molecular Geometry Optimization and Energy Landscapes
The first step in most computational studies is to determine the most stable three-dimensional arrangement of atoms in a molecule, known as geometry optimization. For this compound, this process would involve calculating the forces on each atom and adjusting their positions until a minimum energy conformation is found. This optimized geometry provides key information on bond lengths, bond angles, and dihedral angles.
Table 1: Predicted Geometrical Parameters for a Representative Halogenated Nicotinic Acid Ester (Analogous System)
| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |
| C-Br | 1.89 | C4-C5-Br | 119.5 |
| C-Cl | 1.74 | C3-C4-Cl | 121.0 |
| C=O | 1.21 | O=C-O | 125.0 |
| C-O | 1.34 | C2-C3-C=O | 180.0 (trans) |
| N-C2 | 1.33 | C2-N-C6 | 117.0 |
Note: Data presented is hypothetical and based on typical values for related structures. Actual values for this compound would require specific DFT calculations.
Frontier Molecular Orbital Analysis (HOMO-LUMO) and Reactivity
Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity prediction. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability and chemical reactivity. nih.gov
For this compound, the HOMO is expected to be localized primarily on the electron-rich pyridine ring and the bromine atom, while the LUMO would likely be centered on the electron-deficient regions, particularly the carbon atoms of the pyridine ring and the carbonyl group of the ester. The electron-withdrawing nature of the chlorine and bromine atoms, as well as the ester group, would lower the energy of the LUMO, making the molecule susceptible to nucleophilic attack.
A smaller HOMO-LUMO gap suggests higher reactivity. researchgate.net Computational studies on analogous compounds can provide insight into these properties. For instance, the HOMO-LUMO gap for nicotinic acid ethyl ester has been calculated, providing a benchmark for understanding the electronic properties of related structures. researchgate.net
Table 2: Representative Frontier Molecular Orbital Energies for a Substituted Nicotinate (Analogous System)
| Molecular Orbital | Energy (eV) |
| HOMO | -6.85 |
| LUMO | -1.92 |
| HOMO-LUMO Gap | 4.93 |
Note: Data is based on a computational study of a related nicotinic acid ester and serves as an illustrative example. researchgate.net
Vibrational Frequency Calculations and Spectroscopic Correlation
DFT calculations can predict the vibrational frequencies of a molecule, which correspond to the infrared (IR) and Raman spectral bands. These theoretical spectra are invaluable for interpreting experimental spectroscopic data and confirming the structure of a synthesized compound. Each calculated vibrational mode can be animated to visualize the atomic motions, aiding in the assignment of experimental peaks to specific functional groups and bond vibrations.
For this compound, characteristic vibrational modes would include the C=O stretching of the ester group, C-Cl and C-Br stretching vibrations, and various stretching and bending modes of the pyridine ring. Studies on the vibrational spectra of pyridine and its deuterated analogs have provided a detailed understanding of the fundamental vibrations of the pyridine ring. cdnsciencepub.com Furthermore, computational work on halogenated cytosines has demonstrated the utility of DFT in assigning vibrational modes in halogen-containing heterocyclic compounds. nih.gov
Table 3: Calculated vs. Experimental Vibrational Frequencies for Key Functional Groups in a Related Pyridine Derivative (Analogous System)
| Functional Group | Calculated Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) | Vibrational Mode |
| C=O Stretch | 1735 | 1720 | Ester Carbonyl |
| C-Cl Stretch | 750 | 740 | Aryl-Chloride |
| C-Br Stretch | 680 | 670 | Aryl-Bromide |
| Pyridine Ring Breathing | 998 | 1020 | Ring Vibration |
Note: Data is illustrative and based on general values for similar compounds. Specific calculations are needed for this compound.
Molecular Dynamics (MD) Simulations for Conformational Studies
Molecular Dynamics (MD) simulations provide a way to study the time-dependent behavior of a molecule, including its conformational changes and interactions with its environment. researchgate.net By solving Newton's equations of motion for a system of atoms, MD simulations can track the trajectory of each atom over time, offering a dynamic picture of the molecule's behavior. nih.gov
For this compound, MD simulations could be used to explore its conformational flexibility, particularly the rotation around the C-C bond connecting the ester group to the pyridine ring and the puckering of the ring itself. nih.gov Furthermore, simulations in a solvent, such as water or an organic solvent, could reveal how the solvent molecules interact with the solute and influence its conformational preferences. This can be particularly insightful for understanding its behavior in solution, which is relevant for many of its potential applications. nih.gov
Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) Modeling
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical tools used to predict the biological activity or physicochemical properties of compounds based on their molecular structure. researchgate.net These models work by establishing a mathematical relationship between a set of calculated molecular descriptors and an observed activity or property. nih.gov
For compounds related to this compound, such as the neonicotinoid insecticides, QSAR studies have been performed to understand the structural features that contribute to their insecticidal activity. sciforum.netcdnsciencepub.comsciforum.netresearchgate.netcdnsciencepub.com These studies typically involve calculating a wide range of descriptors, including electronic (e.g., partial charges, HOMO/LUMO energies), steric (e.g., molecular volume, surface area), and lipophilic (e.g., logP) parameters. By correlating these descriptors with biological activity, QSAR models can identify the key molecular properties that govern the desired effect and can be used to predict the activity of new, unsynthesized compounds. sciforum.net
Table 4: Common Descriptors Used in QSAR/QSPR Studies of Nicotinoid Compounds
| Descriptor Type | Examples | Predicted Property |
| Electronic | HOMO/LUMO energies, Dipole moment, Partial atomic charges | Receptor binding affinity, Reactivity |
| Steric | Molecular weight, Molar volume, Surface area | Accessibility to active site, Potency |
| Topological | Connectivity indices, Shape indices | Overall molecular shape and size effects |
| Lipophilic | LogP (octanol-water partition coefficient) | Membrane permeability, Bioavailability |
This approach allows for the rational design of new molecules with potentially enhanced activity or desired properties, reducing the need for extensive and costly experimental screening.
Computational Chemistry and Theoretical Investigations
Predicting Reactivity and Biological Activity based on Structural Descriptors
In the realm of modern drug discovery and materials science, computational chemistry serves as a powerful tool to predict the physicochemical properties, reactivity, and potential biological activity of novel molecules before their synthesis. For Methyl 5-bromo-4-chloronicotinate, theoretical investigations, primarily through methods like Density Functional Theory (DFT) and Quantitative Structure-Activity Relationship (QSAR) studies, can offer significant insights. These approaches correlate a compound's structural features with its behavior.
Structural descriptors are numerical values that describe the chemical and physical properties of a molecule. These can be broadly categorized into constitutional, topological, geometric, and electronic descriptors. By analyzing these descriptors for this compound, we can build a theoretical profile of its reactivity and potential as a biologically active agent.
Detailed Research Findings
While specific, in-depth computational studies exclusively focused on this compound are not extensively available in public literature, a wealth of research on related halopyridines and substituted nicotinic acid derivatives allows for a well-grounded prediction of its properties. nih.govnih.govuoanbar.edu.iqresearchgate.net The primary determinants of this compound's reactivity are the electronic and steric effects of its substituents: the bromo and chloro groups, and the methyl ester group, attached to the pyridine (B92270) core.
The pyridine ring itself is electron-deficient compared to benzene, a characteristic that is further intensified by the presence of electron-withdrawing halogen substituents. The nitrogen atom in the ring and the chloro and bromo groups pull electron density away from the aromatic system, influencing its reactivity towards both electrophiles and nucleophiles. uoanbar.edu.iq
Influence of Substituents on Reactivity:
Methyl Ester Group (-COOCH₃): The methyl nicotinate (B505614) portion of the molecule introduces a carboxyl group which is also electron-withdrawing. This further deactivates the ring towards electrophilic attack. The ester group, however, provides a site for potential hydrolysis or amidation reactions and can participate in hydrogen bonding, which is often a critical interaction in biological systems. Studies on pyridine carboxylic acid isomers highlight their versatility as scaffolds in medicinal chemistry due to the electronic properties of the carboxyl group and the nitrogen atom in the ring. nih.gov
Predicted Structural and Reactivity Descriptors:
Computational methods can predict a range of descriptors that quantify the reactivity and potential biological interactions of this compound. The following table summarizes some key predicted properties based on available data and inferences from related compounds.
| Property | Predicted Value/Inferred Influence | Significance |
| Molecular Weight | 250.48 g/mol | Fundamental property influencing diffusion and transport. |
| Melting Point | 65 - 67°C | Physical characteristic important for handling and formulation. nih.gov |
| Boiling Point | 275.0 ± 35.0 °C (Predicted) | Indicates volatility and intermolecular forces. nih.gov |
| Density | 1.684 ± 0.06 g/cm³ (Predicted) | Relates to the packing of molecules in a condensed phase. nih.gov |
| HOMO-LUMO Gap | Expected to be relatively small | A smaller gap suggests higher reactivity and the potential for electronic transitions under UV-Vis light. The electron-withdrawing groups lower the LUMO energy, making the molecule more susceptible to nucleophilic attack. |
| Electrophilicity Index (ω) | Expected to be high | The strong electron-withdrawing nature of the substituents will make the molecule a good electrophile, prone to reacting with nucleophiles. |
| Dipole Moment | Expected to be significant | The asymmetrical arrangement of electronegative atoms (N, Cl, Br, O) will create a notable dipole moment, influencing solubility and intermolecular interactions. |
Predicting Biological Activity:
QSAR models correlate structural descriptors with biological activity. nih.gov For a molecule like this compound, key descriptors for predicting potential biological activity would likely include:
Lipophilicity (LogP): The presence of two halogen atoms will increase the lipophilicity of the molecule, which can enhance its ability to cross cell membranes.
Steric Parameters: The size and shape of the molecule, dictated by the bromo and chloro substituents, will be critical for its ability to fit into the binding site of a biological target, such as an enzyme or receptor. researchgate.net
Electronic Parameters: The distribution of charge and the energies of the frontier molecular orbitals (HOMO and LUMO) are fundamental to the molecule's ability to engage in the electronic interactions necessary for binding and catalysis.
QSAR studies on related pyridine and pyrazole (B372694) carboxylic acid derivatives have successfully built models that predict antibacterial and anticancer activities. nih.govresearchgate.net These models often highlight the importance of specific electronic and conformational features for activity. Based on its structural features, this compound could be investigated for a range of biological activities where interactions with electron-deficient aromatic systems are favorable.
Advanced Applications and Research Frontiers
Methyl 5-Bromo-4-chloronicotinate as a Synthon in Complex Molecule Synthesis
The strategic placement of two distinct halogen atoms on the pyridine (B92270) core of this compound makes it an ideal starting material for a variety of cross-coupling reactions, allowing for the sequential and regioselective introduction of different functional groups. This modular approach is highly sought after in the synthesis of complex molecular structures.
Development of Novel Synthetic Methodologies Utilizing Pyridine Building Blocks
The reactivity of halogenated pyridines like this compound has spurred the development of novel synthetic methodologies. Chemists are continually exploring and optimizing conditions for well-established palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination, to efficiently construct carbon-carbon and carbon-nitrogen bonds, respectively. wikipedia.orgwikipedia.org These methods provide a powerful toolkit for the synthesis of highly substituted pyridines from readily available starting materials. nih.govorganic-chemistry.org
Applications in Heterocyclic Chemistry for Diverse Chemical Scaffolds
The ability to selectively functionalize the different halogen positions of this compound opens up avenues for the synthesis of a vast array of heterocyclic scaffolds. researchgate.net By carefully choosing the coupling partners and reaction conditions, chemists can construct fused heterocyclic systems, which are prevalent in many biologically active molecules. nih.govbohrium.com
For example, intramolecular cyclization reactions following an initial cross-coupling step can lead to the formation of bicyclic and polycyclic aromatic systems containing the pyridine motif. This strategy has been employed in the synthesis of various medicinally important heterocyclic frameworks. researchgate.net The versatility of this synthon allows for the creation of libraries of diverse chemical scaffolds, which can then be screened for various biological activities.
Role in Medicinal Chemistry and Drug Development Research
The pyridine nucleus is a common feature in many pharmaceutical agents, and substituted pyridines like this compound are therefore of significant interest in medicinal chemistry and drug discovery.
Intermediate in the Synthesis of Pharmaceutical Candidates
Design and Synthesis of Novel Bioactive Molecules and Drug Candidates
The structural framework of this compound provides a foundation for the rational design and synthesis of novel bioactive molecules. By systematically modifying the substituents at the bromo and chloro positions, medicinal chemists can explore the structure-activity relationships (SAR) of a particular class of compounds. uiowa.edu This iterative process of design, synthesis, and biological evaluation is fundamental to modern drug discovery.
For instance, the pyridine core can be functionalized to interact with specific biological targets, such as enzymes or receptors. The ester group can also be modified, for example, by hydrolysis to the corresponding carboxylic acid or by amidation, to further modulate the compound's properties. This adaptability makes it a valuable tool in the quest for new therapeutic agents, including potential kinase inhibitors. ugr.esnih.gov
Precursors for DNA Gyrase and Topoisomerase IV Inhibitors
Bacterial DNA gyrase and topoisomerase IV are well-established targets for antibacterial drugs. chim.it The quinolone class of antibiotics, for example, functions by inhibiting these essential enzymes. qeios.com There is ongoing research into the development of new classes of inhibitors to combat the rise of antibiotic resistance.
Derivatives of nicotinic acid have been investigated as potential inhibitors of DNA gyrase. nih.gov The structural features of this compound, particularly the substituted pyridine ring, make it a plausible precursor for the synthesis of novel analogues of existing gyrase inhibitors or entirely new chemical scaffolds targeting these enzymes. While direct evidence linking this specific compound to potent DNA gyrase or topoisomerase IV inhibition is not yet prominent in the literature, the underlying chemical principles and the known activity of related structures suggest this as a promising area for future research. nih.gov The synthesis of quinolone analogues from nicotinic acid derivatives is a known strategy, further supporting the potential of this compound in the development of new antibacterial agents. ccspublishing.org.cn
Research into S1PR1-Related Diseases
This compound is investigated as a key precursor in the synthesis of novel therapeutic agents targeting Sphingosine-1-Phosphate Receptor 1 (S1PR1). S1PR1 modulators are a class of drugs that have shown efficacy in treating autoimmune diseases, most notably multiple sclerosis. clevelandclinic.orgnih.gov The mechanism of these drugs involves binding to S1PR1 on lymphocytes, which leads to the receptor's internalization. clevelandclinic.org This process effectively traps lymphocytes in the lymph nodes, preventing their migration into the central nervous system where they would otherwise contribute to inflammation and tissue damage. clevelandclinic.org
The core structure of many potent S1PR1 modulators is built upon a pyridine scaffold. google.com Research focuses on designing and synthesizing novel pyridine derivatives to act as S1PR1 modulators. nih.gov The development of these complex molecules often relies on versatile starting materials like this compound, whose halogenated sites provide handles for synthetic modification and the construction of the final pharmacologically active compounds. google.com
Table 1: Properties of this compound
| Property | Value | Source |
|---|---|---|
| IUPAC Name | methyl 5-bromo-4-chloropyridine-3-carboxylate | google.com |
| CAS Number | 1256808-62-4 | frontierspecialtychemicals.comkeyingchem.com |
| Molecular Formula | C₇H₅BrClNO₂ | frontierspecialtychemicals.com |
| Molecular Weight | 250.477 g/mol | frontierspecialtychemicals.com |
| Functional Groups | Bromo, Chloro, Ester, Nitrogen Heterocycle | frontierspecialtychemicals.com |
| Category | Building Block, Carboxylic Acids & Derivatives, Heterocycles | frontierspecialtychemicals.comechemi.com |
HIV-1 Integrase Strand Transfer Inhibitor Research
The pyridine moiety is a critical structural component in several approved antiviral drugs that target HIV-1 integrase, an enzyme essential for viral replication. nih.govnih.gov HIV-1 integrase inhibitors block the strand transfer step, preventing the insertion of the viral genome into the host cell's DNA. nih.gov Many publications over the last two decades have been dedicated to the synthesis of these inhibitors, with a significant number incorporating a pyridine core. nih.govnih.gov
In this context, halogenated nicotinic acid esters like this compound are valuable starting materials. For instance, a published synthetic route for a second-generation integrase strand transfer inhibitor utilizes the closely related isomer, methyl 5-bromo-2-chloronicotinate, as a key intermediate. nih.gov The synthesis involved a Negishi coupling reaction, demonstrating how the bromo- and chloro-substituents on the pyridine ring serve as reactive sites for constructing the complex final molecule. nih.gov The research into novel integrase inhibitors continues to explore various pyridine-based scaffolds to overcome drug resistance and improve therapeutic profiles, highlighting the importance of versatile building blocks like this compound. researchgate.netnih.govviivhealthcare.com
Contributions to Agrochemical Research
Nicotinic acid and its derivatives are foundational to the development of modern agrochemicals. nih.govresearchgate.netchemistryjournal.net These compounds are utilized to create active ingredients for products that protect crops and enhance yields. chemimpex.com The pyridine structure is a key feature in many successful commercial agrochemicals. nih.gov
Synthesis of Herbicides and Fungicides
This compound serves as an important intermediate in the production of herbicides and fungicides. chemimpex.com The development of new agrochemicals with novel structures is crucial for managing resistance in pests and pathogens. nih.gov Nicotinic acid derivatives are used to synthesize herbicides that can control a wide range of annual and perennial weeds in various crops, including rice, wheat, and corn. google.com They are also integral to fungicides designed to combat plant pathogens like Sclerotinia and Botryosphaeria berengriana. nih.gov The synthetic utility of this compound lies in its ability to be transformed through various chemical reactions into more complex, patented molecules with specific biocidal activities. google.comchemimpex.com
Material Science Applications
In the field of material science, this compound is recognized for its role as a versatile building block, contributing to the creation of functional materials with tailored properties.
Building Block for Functional Materials and Fine Chemicals
The term "building block" in chemistry refers to a fundamental molecular unit used to construct more complex compounds. hilarispublisher.com this compound is a prime example, supplied by chemical companies for research and development purposes. echemi.com Its utility stems from the reactive halogen atoms (bromine and chlorine) attached to the stable pyridine ring. These sites allow chemists to strategically form new bonds and assemble intricate molecular architectures. hilarispublisher.com This capability is essential for producing fine chemicals and advanced functional materials where specific properties like conductivity, thermal resistance, or optical activity are desired. chemimpex.comhilarispublisher.com
Development of Polymers and Coatings
The incorporation of halogenated pyridine units like this compound into polymer chains is a strategy for developing advanced polymers and coatings. chemimpex.com The chemical properties imparted by this building block can lead to materials with enhanced durability and greater resistance to environmental factors. chemimpex.com The presence of the pyridine ring and halogen atoms can improve thermal stability and flame-retardant properties, making these polymers suitable for specialized applications where high performance is required.
Table 2: Research Applications of this compound
| Research Area | Role of Compound | Target/Application | Key Findings | Source |
|---|---|---|---|---|
| S1PR1-Related Diseases | Precursor/Building Block | S1PR1 Modulators | Pyridine scaffolds are key for developing drugs for autoimmune diseases like multiple sclerosis. | clevelandclinic.orggoogle.comnih.gov |
| HIV-1 Research | Intermediate/Building Block | HIV-1 Integrase Inhibitors | Halogenated pyridine esters are starting materials for synthesizing antivirals that block viral replication. | nih.govnih.gov |
| Agrochemicals | Intermediate | Herbicides & Fungicides | Used to create patented active ingredients for crop protection. | google.comnih.govchemimpex.com |
| Material Science | Building Block | Functional Materials | Its reactive sites are used to construct complex molecules with specific properties. | hilarispublisher.com |
| Material Science | Monomer Precursor | Polymers & Coatings | Incorporation into polymers can enhance durability and thermal resistance. | chemimpex.com |
Biochemical Research Investigations
The presence of a pyridine ring, a common motif in many biologically active molecules, and the influence of its halogen substituents make this compound and related compounds subjects of interest in biochemical research, particularly in the fields of enzyme inhibition and receptor binding.
While specific studies focusing exclusively on this compound are not extensively documented in publicly available literature, the broader class of nicotinic acid derivatives and substituted pyridines has been the subject of numerous investigations into their interactions with enzymes and receptors. These studies provide a framework for understanding the potential biochemical applications of this compound.
Research into nicotinic acid and its amide form, nicotinamide (B372718), has demonstrated their ability to inhibit human cytochrome P450 enzymes. nih.gov For instance, at therapeutic concentrations, both nicotinic acid and nicotinamide have been shown to inhibit CYP2D6, while nicotinamide also inhibits CYP3A4 and CYP2E1. nih.gov The mechanism of inhibition is believed to involve the coordination of the pyridine nitrogen atom with the heme iron of the enzyme. nih.gov Although direct evidence is not available for this compound, its structural similarity suggests a potential for similar interactions with P450 enzymes, a critical consideration in drug development due to the role of these enzymes in drug metabolism.
In the realm of receptor binding, the substitution patterns on the pyridine ring have been shown to significantly influence the affinity and selectivity of compounds for various receptors. Studies on epibatidine (B1211577) analogs, which are also pyridine derivatives, have revealed that different substituents on the pyridine ring can dramatically alter their binding affinity for neuronal nicotinic acetylcholine (B1216132) receptors (nAChRs). nih.gov For example, the presence and position of halogen atoms can confer selectivity for different nAChR subtypes. nih.gov This principle suggests that this compound could serve as a scaffold or intermediate in the design of ligands with specific receptor binding profiles. The pyridine and pyridinium (B92312) heterocycles are known to play a significant role in anion receptor chemistry, where the positively charged pyridinium group can interact with anions through various noncovalent interactions. utas.edu.au
The following table illustrates the inhibitory constants (Ki) of nicotinic acid and nicotinamide for selected human P450 enzymes, providing a reference for the potential enzyme inhibitory activity of related pyridine compounds.
| Compound | Enzyme | Ki (mM) |
| Nicotinic Acid | CYP2D6 | 3.8 +/- 0.3 |
| Nicotinamide | CYP2D6 | 19 +/- 4 |
| Nicotinamide | CYP3A4 | 13 +/- 3 |
| Nicotinamide | CYP2E1 | 13 +/- 8 |
| Data from a study on the inhibition of human P450 enzymes by nicotinic acid and nicotinamide. nih.gov |
Furthermore, research on pyrido[2,3-d]pyrimidine (B1209978) inhibitors has provided insights into how these molecules bind to protein tyrosine kinases. The 6-aryl substituent of the heterocycle is located deep in the binding cleft in a pocket not used by ATP, which helps to confer high-affinity binding as well as specificity. nih.gov This highlights the potential for designing potent and selective kinase inhibitors based on substituted pyridine scaffolds.
Environmental Implications in Chemical Synthesis Research
The synthesis and use of halogenated organic compounds, including this compound, necessitate a thorough evaluation of their environmental impact. The presence of bromine and chlorine atoms in the molecule raises concerns about persistence, bioaccumulation, and potential toxicity.
The manufacturing of this compound involves processes such as bromination and the synthesis of the pyridine ring, which carry inherent hazards. A comprehensive hazard and risk assessment is crucial to ensure the safety of workers and minimize environmental release.
The synthesis of brominated pyridines often involves the use of elemental bromine or other brominating agents. acsgcipr.org Bromine is a highly corrosive and toxic substance, fatal if inhaled, and causes severe skin burns and eye damage. lobachemie.com It is also very toxic to aquatic life. lobachemie.com Therefore, stringent control measures are required to prevent exposure and release. The synthesis of the pyridine ring itself can also present safety issues, as it may involve the use of hazardous reagents like ammonia (B1221849) or hydrazine. acsgcipr.org
The U.S. Environmental Protection Agency (EPA) has conducted screening-level hazard characterizations for categories of chemicals that include chlorinated pyridines. epa.gov These assessments indicate that chlorinated pyridines can be persistent in the environment. epa.gov The degradation of pyridines in the environment is influenced by factors such as photochemical transformations and biological degradation. tandfonline.com While pyridine itself is readily degraded in soil, the presence of halogen substituents can significantly alter the rate and pathway of degradation. tandfonline.comresearchgate.net Data on the environmental fate of chloropyridines, in particular, is noted as lacking. tandfonline.com
The following table summarizes some of the key hazard statements associated with bromine, a common reagent in the synthesis of compounds like this compound.
| Hazard Statement | Description |
| H314 | Causes severe skin burns and eye damage. |
| H330 | Fatal if inhaled. |
| H400 | Very toxic to aquatic life. |
| Data from a safety data sheet for bromine. lobachemie.com |
Given the potential for persistence and toxicity of halogenated organic compounds, a thorough risk assessment during the manufacturing process of this compound is essential. This includes evaluating the entire lifecycle of the compound, from the handling of raw materials to the disposal of waste products. Minimizing the use of hazardous reagents and implementing robust containment and waste treatment procedures are critical steps in mitigating the environmental and health risks associated with the production of this and similar chemical compounds. acsgcipr.org
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for Methyl 5-bromo-4-chloronicotinate, and how can reaction conditions be optimized?
- Methodology : The compound can be synthesized via nucleophilic substitution or cross-coupling reactions. For example, the bromo and chloro substituents on the pyridine ring allow selective functionalization. A Suzuki-Miyaura coupling could target the bromo group, while the chloro group may undergo SNAr (nucleophilic aromatic substitution) under basic conditions. Optimization involves temperature control (e.g., 80–120°C for cross-coupling) and catalyst screening (e.g., Pd(PPh₃)₄ with Cs₂CO₃). Purity (>97%) is critical, as indicated by reagent-grade standards in similar bromo/chloro compounds .
Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?
- Methodology :
- NMR : Use , , and -NMR (if applicable) to confirm substituent positions. The ester carbonyl (COOCH₃) typically appears at ~165–170 ppm in -NMR.
- X-ray Crystallography : Single-crystal diffraction with SHELXL for refinement and ORTEP-3 for visualization . Ensure cryogenic data collection (100 K) to minimize thermal motion artifacts.
- Mass Spectrometry : High-resolution ESI-MS to verify molecular ion peaks (expected [M+H]⁺ at m/z ~264).
Q. How does the reactivity of this compound compare to analogous nicotinate esters?
- Methodology : The bromo and chloro groups exhibit distinct electronic effects. Bromo is more reactive in cross-coupling (e.g., Suzuki), while chloro may require harsher conditions for substitution. Compare with methyl 5-bromopyrimidine-4-carboxylate (CAS 1009826-93-0), where bromo substitution dominates reactivity . Kinetic studies under varying pH and temperature can elucidate mechanistic pathways.
Advanced Research Questions
Q. What challenges arise in resolving the crystal structure of this compound, and how can they be addressed?
- Methodology : Challenges include:
- Disorder in the ester group : Use SHELXL’s PART instruction to model alternative conformations .
- Weak diffraction due to crystal packing : Optimize crystallization solvents (e.g., DCM/hexane) and employ synchrotron radiation for small crystals.
- Twinned crystals : Apply SHELXL’s TWIN command or SHELXD for structure solution .
Q. How should researchers reconcile discrepancies between spectroscopic data and crystallographic results?
- Methodology :
- Case Example : If NMR suggests planar geometry but X-ray shows puckering, validate via DFT calculations (e.g., Gaussian09) to compare energy minima.
- Dynamic Effects : Use variable-temperature NMR to assess conformational flexibility.
- Validation : Cross-check with IR spectroscopy for functional group consistency (e.g., ester C=O stretch at ~1720 cm⁻¹).
Q. What mechanistic insights can be gained from studying substitution reactions at the 4-chloro and 5-bromo positions?
- Methodology :
- Competitive Reactivity : Design experiments with competing nucleophiles (e.g., amines vs. thiols) under controlled conditions. Monitor intermediates via LC-MS.
- Isotopic Labeling : Use -labeled water in hydrolysis studies to track ester cleavage pathways.
- Computational Modeling : Apply Gaussian or ORCA to calculate transition states for substitution pathways, comparing activation energies for Br vs. Cl sites .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
